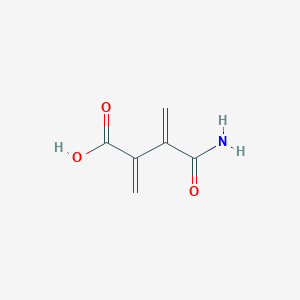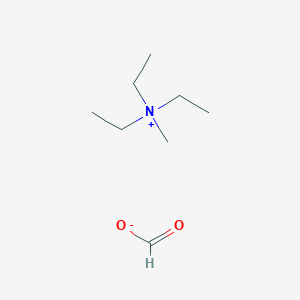
N,N-Diethyl-N-methylethanaminium formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-N-methylethanaminium formate is a quaternary ammonium compound Quaternary ammonium compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Diethyl-N-methylethanaminium formate can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of N,N-diethyl-N-methylethanaminium chloride with sodium formate. The reaction is typically carried out in an aqueous solution at room temperature, resulting in the formation of this compound and sodium chloride as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as crystallization and distillation, ensures the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-N-methylethanaminium formate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions often require anhydrous conditions and inert atmospheres.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles. These reactions can be conducted under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Diethyl-N-methylethanaminium oxide, while reduction could produce N,N-Diethyl-N-methylethanaminium hydride. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-N-methylethanaminium formate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N,N-Diethyl-N-methylethanaminium formate involves its interaction with specific molecular targets and pathways. As a quaternary ammonium compound, it can interact with cell membranes, proteins, and enzymes. These interactions can lead to changes in membrane permeability, enzyme activity, and overall cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-N-methylethanaminium chloride
- N,N-Diethyl-N-methylethanaminium bromide
- N,N-Diethyl-N-methylethanaminium tetrafluoroborate
Uniqueness
N,N-Diethyl-N-methylethanaminium formate is unique due to its specific chemical structure and properties. Compared to other similar compounds, it may offer distinct advantages in terms of reactivity, solubility, and stability. These unique properties make it particularly valuable for certain applications, such as phase transfer catalysis and biochemical assays .
Eigenschaften
CAS-Nummer |
170275-24-8 |
|---|---|
Molekularformel |
C8H19NO2 |
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
triethyl(methyl)azanium;formate |
InChI |
InChI=1S/C7H18N.CH2O2/c1-5-8(4,6-2)7-3;2-1-3/h5-7H2,1-4H3;1H,(H,2,3)/q+1;/p-1 |
InChI-Schlüssel |
FNBGFZLKGXGECX-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)CC.C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



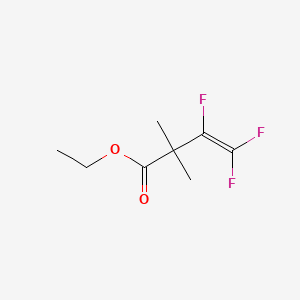
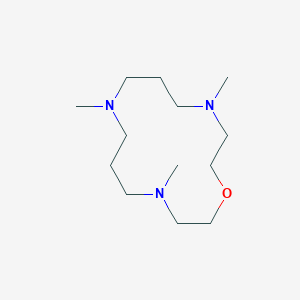
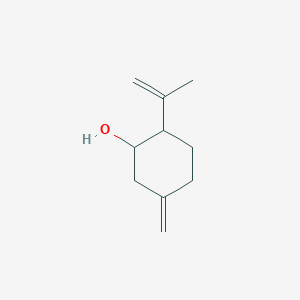
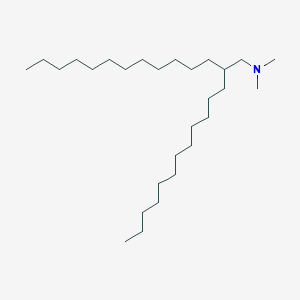
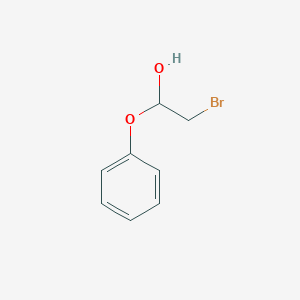
![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)
![Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester](/img/structure/B14266047.png)
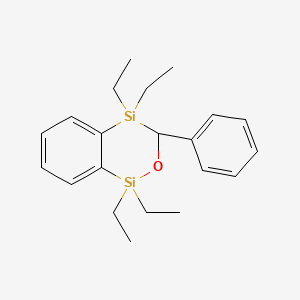
![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
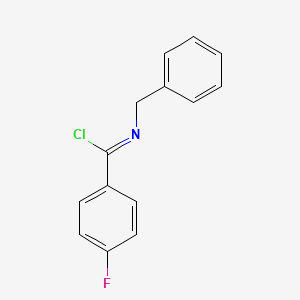
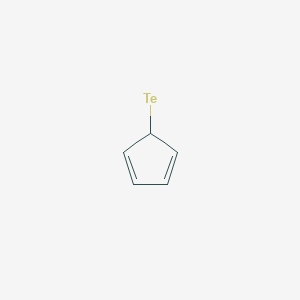
![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)
